molecular formula C22H20N4O5S2 B2402247 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 686772-49-6

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2402247
CAS No.: 686772-49-6
M. Wt: 484.55
InChI Key: BWOIXOUWTYIOAI-UHFFFAOYSA-N
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Description

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thienopyrimidine core, an ethoxyphenyl group, and a nitrophenylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine core.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using ethoxybenzene as a reagent.

    Attachment of the Nitrophenylacetamide Moiety: This step involves the reaction of the intermediate compound with 4-nitrophenylacetic acid or its derivatives under coupling conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core or the ethoxyphenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Oxidized derivatives of the thienopyrimidine core or ethoxyphenyl group.

    Reduction Products: Amino derivatives from the reduction of the nitro group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thienopyrimidine chemistry and exploring new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, the compound’s unique properties may be utilized in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with a similar thienopyrimidine core but different substituents.

    Ethoxyphenyl Derivatives: Compounds featuring the ethoxyphenyl group with varying additional functional groups.

    Nitrophenylacetamide Derivatives: Compounds with the nitrophenylacetamide moiety but different core structures.

Uniqueness

The uniqueness of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S2/c1-2-31-17-9-7-15(8-10-17)25-21(28)20-18(11-12-32-20)24-22(25)33-13-19(27)23-14-3-5-16(6-4-14)26(29)30/h3-10H,2,11-13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOIXOUWTYIOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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